REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([C:5]1(C)[CH:11]=[CH:10][CH:9]=[CH:8][CH:6]1[NH2:7])[CH3:4].[Br:13][CH:14]([CH3:18])[C:15](Br)=[O:16].[C:19]1(C)C=CC=CC=1>>[Br:13][CH:14]([CH3:18])[C:15]([NH:7][C:6]1[C:8]([CH3:19])=[CH:9][CH:10]=[CH:11][C:5]=1[CH2:3][CH3:4])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-ethyl-2-methylaniline
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(C(N)C=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After this addition
|
Type
|
FILTRATION
|
Details
|
the formed crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
(Addition of petroleum ether to the filtrate precipitates more product, which
|
Type
|
ADDITION
|
Details
|
can be added to the first crop)
|
Type
|
CUSTOM
|
Details
|
After recrystallization from ether-petroleum ether, it melted at 181°-182° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)NC1=C(C=CC=C1C)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |